molecular formula C6HBrF4 B089577 1-Bromo-2,3,4,5-tetrafluorobenzene CAS No. 1074-91-5

1-Bromo-2,3,4,5-tetrafluorobenzene

Cat. No.: B089577
CAS No.: 1074-91-5
M. Wt: 228.97 g/mol
InChI Key: BUYSIDPAOVWMQX-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4,5-tetrafluorobenzene is a halogenated aromatic compound with the molecular formula C₆HBrF₄ and a molecular weight of 228.97 g/mol . This compound is characterized by the presence of a bromine atom and four fluorine atoms attached to a benzene ring. It is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of catalysts and ligands , suggesting that it may interact with various enzymes and proteins in these contexts

Molecular Mechanism

It is known to participate in the synthesis of various compounds , which may exert their own effects at the molecular level

Preparation Methods

1-Bromo-2,3,4,5-tetrafluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,3,4,5-tetrafluorobenzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or carbon tetrachloride and is carried out at elevated temperatures to ensure complete bromination.

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of specialized reactors to optimize yield and purity .

Properties

IUPAC Name

1-bromo-2,3,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYSIDPAOVWMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148042
Record name 1-Bromo-2,3,4,5-tetrafluorobenzene
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Molecular Weight

228.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-91-5
Record name 1-Bromo-2,3,4,5-tetrafluorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3,4,5-tetrafluorobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,3,4,5-tetrafluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,3,4,5-tetrafluorobenzene
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Synthesis routes and methods

Procedure details

A residue of 3.9 g consisting of bromine and dibromotetrafluorobenzene remains in the boiler in a ratio of about 1:1. The calculated yield to bromotetrafluorobenzene with respect to the distillate is 33.4%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1-bromo-2,3,4,5-tetrafluorobenzene undergo further chemical transformations?

A1: Yes, research indicates that this compound can be readily nitrated. [] This reaction leads to the substitution of the remaining hydrogen atom with a nitro group, yielding 1-bromo-2,3,4,5-tetrafluoro-6-nitrobenzene. The reaction employs a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulfone to achieve high yields. []

Q2: Are there other lanthanoid complexes besides Ytterbium that can activate carbon-bromine bonds in compounds like this compound?

A2: Yes, research demonstrates that lanthanum (La) and neodymium (Nd) complexes, similar to the Ytterbium (Yb) complex, can activate the carbon-bromine bond in this compound. [] This reaction forms the corresponding lanthanum and neodymium complexes containing N,N'-bis(2,6-diisopropylphenyl)formamidinate ligands, a bromide ligand, and a coordinated THF molecule. []

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